molecular formula C12H2Br4Cl2O2 B147020 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin CAS No. 134974-39-3

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin

Cat. No. B147020
M. Wt: 568.7 g/mol
InChI Key: CYWXRVGVVHTRNJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin is a type of polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic . Every PCDD molecule contains a dibenzo-1,4-dioxin skeletal structure, with 1,4-dioxin as the central ring . Members of the PCDD family bioaccumulate in humans and wildlife because of their lipophilic properties .


Synthesis Analysis

The synthesis of PCDDs is primarily anthropogenic, contributing to toxic, persistent organic pollution in the environment . The majority of PCDD pollution today is not the result of recent emissions, but the cumulative result of synthetic processes undertaken since the beginning of the 20th century . This includes organochloride-related manufacturing, incineration of chlorine-containing substances such as polyvinyl chloride (PVC), and chlorine bleaching of paper .


Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether . In PCDDs, halogen atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .


Chemical Reactions Analysis

The chemical reactions of PCDDs are complex and varied. They are known to persist in the environment for more than 100 years . Forest fires and volcanic eruptions have also been cited as an airborne source, although their contribution to the current levels of PCDD accumulation are minor in comparison .

Safety And Hazards

PCDDs are known to be toxic and can cause developmental disturbances and cancer . They can persist in the environment for more than 100 years . Incidents of dioxin poisoning resulting from industrial emissions and accidents were first recorded as early as the mid 19th century during the Industrial Revolution .

properties

IUPAC Name

1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWXRVGVVHTRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159177
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin

CAS RN

134974-39-3
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134974393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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